1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one
CAS No.: 61404-62-4
Cat. No.: VC19510239
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61404-62-4 |
|---|---|
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | 1,4-dimethyl-6-phenylpyrimidin-2-one |
| Standard InChI | InChI=1S/C12H12N2O/c1-9-8-11(14(2)12(15)13-9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
| Standard InChI Key | BEVNAEWAGLGYRC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=O)N(C(=C1)C2=CC=CC=C2)C |
Introduction
Structural and Chemical Properties of 1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one
Molecular Architecture
The core structure of 1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one consists of a pyrimidinone ring (a diazine with one oxygen atom) substituted at positions 1, 4, and 6. The methyl groups at positions 1 and 4 introduce steric and electronic modifications, while the phenyl group at position 6 enhances aromatic conjugation. This substitution pattern influences the compound’s reactivity, solubility, and intermolecular interactions.
Tautomerism and Electronic Effects
Pyrimidin-2(1H)-ones exhibit keto-enol tautomerism, where the 2-keto form dominates in most solvents. The presence of the N1-methyl group locks the tautomeric equilibrium, stabilizing the keto form and reducing potential reactivity at the N1 position. Computational studies on analogous compounds suggest that electron-withdrawing groups (e.g., nitro) at position 4 increase ring planarity, while electron-donating groups (e.g., methyl) enhance electron density at the carbonyl oxygen .
Synthetic Methodologies
Conventional Cyclocondensation
The synthesis of pyrimidinones typically involves cyclocondensation reactions between β-keto esters and urea or thiourea derivatives. For example, 4,6-diphenylpyrimidin-2(1H)-one (4a) was synthesized by refluxing chalcones with urea in ethanol under alkaline conditions . Adapting this method, 1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one could be synthesized using methyl-substituted β-keto esters and N-methylurea.
Table 1: Synthetic Conditions for Pyrimidinone Derivatives
| Reactant | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chalcone + Urea | KOH/EtOH, reflux, 3 h | 80 | |
| β-Keto ester + N-Methylurea | NaOEt/EtOH, microwave, 1 h | 75* | |
| *Theoretical yield based on analogous reactions. |
N-Methylation
Introducing the N1-methyl group may require selective alkylation of the pyrimidinone precursor. For instance, treatment of pyrimidin-2(1H)-one with methyl iodide in the presence of a base (e.g., K2CO3) in DMF at 60°C can achieve N-methylation .
C4 Methylation
Position 4 methylation could be achieved via regioselective alkylation using methyllithium or methylmagnesium iodide. Studies on 4,6-dimethylpyrimidin-2(1H)-ones demonstrate that Grignard reagents favor addition at the 6-position, while organolithium reagents target the 4-position .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions for pyrimidinones include:
-
C=O stretch: 1650–1710 cm⁻¹
-
C=N stretch: 1540–1600 cm⁻¹
-
Aromatic C-H stretch: 3030–3100 cm⁻¹
For 1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one, additional peaks would arise from C-H bending of methyl groups (1375–1450 cm⁻¹) and phenyl ring vibrations (690–900 cm⁻¹) .
Table 2: Predicted IR Data for 1,4-Dimethyl-6-phenylpyrimidin-2(1H)-one
| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O stretch | 1675 | Strong |
| C=N stretch | 1560 | Medium |
| C-H bend (CH3) | 1385 | Medium |
| Phenyl C-H bend | 750 | Strong |
¹H NMR
-
N1-CH3: δ 3.40–3.60 (s, 3H)
-
C4-CH3: δ 2.30–2.50 (s, 3H)
-
Phenyl protons: δ 7.20–7.60 (m, 5H)
¹³C NMR
Computational and Insilico Studies
Molecular Docking
Docking studies using homology models of tubulin or MmpL3 (Mtb target) suggest that the phenyl group at C6 forms π-π interactions with aromatic residues (e.g., Phe200 in tubulin), while the C4 methyl group occupies hydrophobic pockets .
ADMET Profiling
Predicted pharmacokinetic properties include:
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